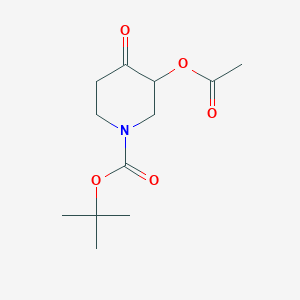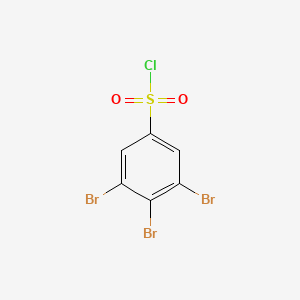![molecular formula C12H10N2O5 B1450034 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate CAS No. 2096987-45-8](/img/structure/B1450034.png)
4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate
Descripción general
Descripción
The compound “4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate” is a chemical compound with diverse scientific applications . Its molecular formula is C12H10N2O5 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoxazole ring attached to a phenyl ring via a carbonyl group . The isoxazole ring contains an amino group at the 5-position .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Methods : The synthesis of compounds structurally similar to 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate involves specific reactions like condensation, cyclization, and recrystallization. For instance, Nayak and Poojary (2019) detailed the synthesis of a related compound using ethanol and acetic acid, yielding significant insights into its molecular structure (Nayak & Poojary, 2019).
Characterization Techniques : The characterization of these compounds includes a range of spectroscopic techniques. Elemental analysis, mass spectrometry, FT-IR, and NMR spectroscopy are commonly used. The study by Patel and Shaikh (2011) exemplifies such methods in evaluating antimicrobial activities of related compounds (Patel & Shaikh, 2011).
Biological and Chemical Properties
Binding Interactions and Inhibitory Action : The docking of similar compounds with specific receptors, such as the human prostaglandin reductase, provides insights into potential inhibitory actions. The binding interactions can indicate plausible inhibitory actions, as demonstrated in the study by Nayak and Poojary (2019) (Nayak & Poojary, 2019).
Antimicrobial Activities : Similar compounds have been synthesized and evaluated for antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized derivatives showing significant activity against standard drugs, indicating potential pharmaceutical applications (Patel & Shaikh, 2011).
Electrochemical Properties : Electrochemical studies, such as those conducted by Fotouhi et al. (2002), are important for understanding the redox behavior of similar compounds in various media. This includes techniques like voltammetry and chronoamperometry to study the oxidation mechanisms and substituent effects (Fotouhi, Hajilari, & Heravi, 2002).
Propiedades
IUPAC Name |
[4-(5-amino-3-oxo-1,2-oxazole-2-carbonyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-7(15)18-9-4-2-8(3-5-9)12(17)14-11(16)6-10(13)19-14/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGONMIXSWTZUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2C(=O)C=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219353 | |
| Record name | 3(2H)-Isoxazolone, 2-[4-(acetyloxy)benzoyl]-5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096987-45-8 | |
| Record name | 3(2H)-Isoxazolone, 2-[4-(acetyloxy)benzoyl]-5-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096987-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Isoxazolone, 2-[4-(acetyloxy)benzoyl]-5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide](/img/structure/B1449968.png)
![1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine](/img/structure/B1449969.png)
![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449972.png)

